

# What is CP 375 compound?

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## Compound of Interest

Compound Name: CP 375

Cat. No.: B15545673

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An In-depth Technical Guide to the 3-Hydroxypyridin-4-one Core of **CP 375**

## Introduction

**CP 375**, identified as 3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one, is a synthetic compound belonging to the well-established class of 3-hydroxypyridin-4-ones (HPOs). This class of compounds is renowned for its potent and selective iron(III) chelating properties. The core 3-hydroxypyridin-4-one scaffold serves as a bidentate ligand, binding to metal ions through the 3-hydroxy and 4-oxo groups. The therapeutic and research interest in HPOs is primarily driven by their ability to form stable complexes with iron, making them effective agents for the treatment of iron overload conditions. A notable clinically approved drug from this family is Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), which provides a foundational understanding of the mechanism and potential applications of related compounds like **CP 375**. This guide delves into the chemical properties, mechanism of action, and biological activities of the 3-hydroxypyridin-4-one class, with a focus on their role as iron chelators.

## Chemical and Physical Properties

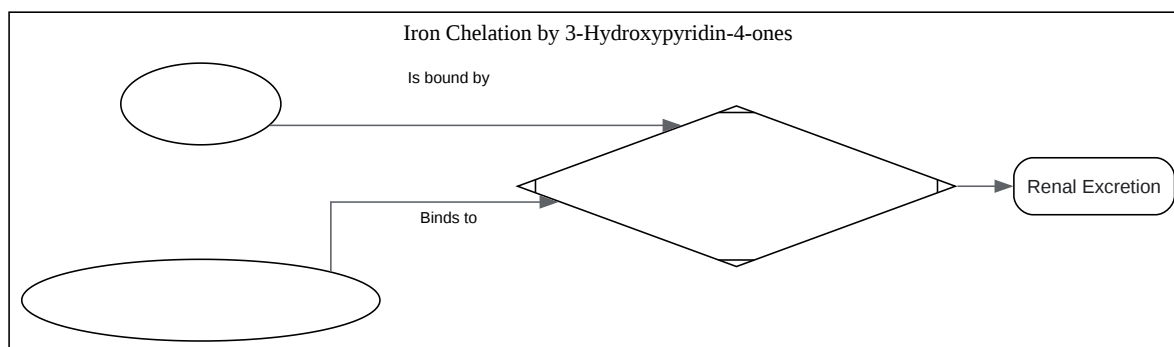
The chemical properties of 3-hydroxypyridin-4-ones can be modulated by substitutions on the pyridinone ring. These substitutions influence key parameters such as lipophilicity, stability of the iron complex, and pharmacokinetic profile.

Property	Description	Value (for Deferiprone)	Reference
IUPAC Name	3-hydroxy-1,2-dimethylpyridin-4-one	3-hydroxy-1,2-dimethylpyridin-4-one	[1]
Molecular Formula	C7H9NO2	C7H9NO2	[2]
Molecular Weight	139.15 g/mol	139.15 g/mol	[2]
Appearance	White to pinkish-white crystalline powder	White to pinkish-white powder	[1]
Melting Point	272-278 °C	272-278 °C	[1]
Solubility	Low solubility in deionized water	Low solubility in deionized water	[1]
LogP	-0.77	-0.77	[2]

## Mechanism of Action: Iron Chelation

The primary mechanism of action for 3-hydroxypyridin-4-ones is their ability to bind to ferric iron ( $\text{Fe}^{3+}$ ). As bidentate ligands, three HPO molecules coordinate with one iron atom to form a stable, neutral 3:1 hexadentate complex.[3] This complex is then excreted from the body, primarily through the urine.[1] The affinity of HPOs for iron(III) is exceptionally high, with a log stability constant ( $\log K_1$ ) for the iron complex of a novel hexadentate HPO chelator reported as 33.61.[4] For the broader class of "CP compounds," the iron(III) binding constant ( $\log \beta_3$ ) is reported to be around 36.[5][6]

The iron chelation process is crucial in managing conditions of iron overload, which can lead to the production of toxic free radicals and subsequent organ damage.[7] By sequestering excess iron, HPOs prevent its participation in harmful redox reactions.[7]

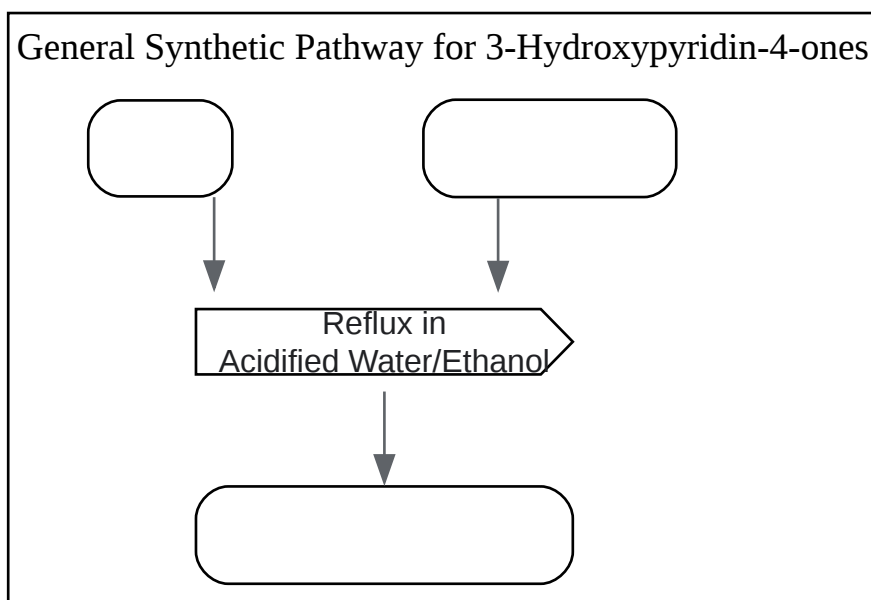


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Mechanism of Iron Chelation by 3-Hydroxypyridin-4-ones.

## Synthesis of 3-Hydroxypyridin-4-ones

The synthesis of 3-hydroxypyridin-4-one derivatives can be achieved through various routes. A common method involves the reaction of maltol with a suitable primary amine in an acidified water/ethanol mixture.[8] More complex derivatives can be prepared using multi-step synthetic pathways, often involving protection and deprotection of functional groups. For instance, the synthesis of 5-methoxy-substituted HPOs has been accomplished using a 5-bromo analogue with sodium methoxide in the presence of a copper(I) catalyst.[9]



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Simplified Synthetic Route to 3-Hydroxypyridin-4-one Derivatives.

## Biological Activity and Applications

The primary therapeutic application of 3-hydroxypyridin-4-ones is in the treatment of transfusional iron overload in patients with conditions like thalassemia and sickle cell disease.

[1] Beyond this, research has explored their potential in other areas:

- **Neurodegenerative Diseases:** Iron accumulation in the brain is implicated in the pathology of several neurodegenerative disorders, including Alzheimer's disease. HPOs are being investigated for their ability to chelate this excess iron.[10] Some studies have focused on creating HPO-based compounds that can also inhibit the aggregation of  $\beta$ -amyloid peptides. [11]
- **Antimicrobial and Anticancer Activity:** By sequestering iron, which is an essential nutrient for many pathogens and cancer cells, HPOs can exhibit antimicrobial and antiproliferative effects.[9] Some HPO-ciprofloxacin conjugates have been shown to have dual antibacterial and antibiofilm activity against *Pseudomonas aeruginosa*. [12]
- **Cardioprotection:** In cases of iron overload, the heart is particularly vulnerable to iron-induced toxicity. HPOs have been shown to remove iron from myocardial cells and reduce

lipid peroxidation, offering a cardioprotective effect.[6][13]

## Experimental Protocols

### In Vitro Iron Mobilization from Myocardial Cells

A representative experimental protocol to assess the iron-chelating efficacy of HPOs in a cellular model involves the following steps, based on studies with rat heart cells in culture:[6][13]

- **Cell Culture:** Primary cultures of beating rat myocardial cells are established.
- **Iron Loading:** The cells are incubated with a source of iron, such as  $^{59}\text{Fe}$ -labeled ferric ammonium citrate, to achieve iron loading.
- **Chelator Treatment:** The iron-loaded cells are washed and then incubated with various concentrations of the HPO compound (e.g., **CP 375**) for different time intervals (e.g., up to 6 hours).
- **Iron Mobilization Assessment:** The amount of  $^{59}\text{Fe}$  released from the cells into the culture medium is measured using a gamma counter. The remaining cellular  $^{59}\text{Fe}$  is also quantified after cell lysis.
- **Lipid Peroxidation Assay:** The extent of membrane lipid peroxidation is determined by measuring the cellular content of malondialdehyde (MDA), a common biomarker of oxidative stress.

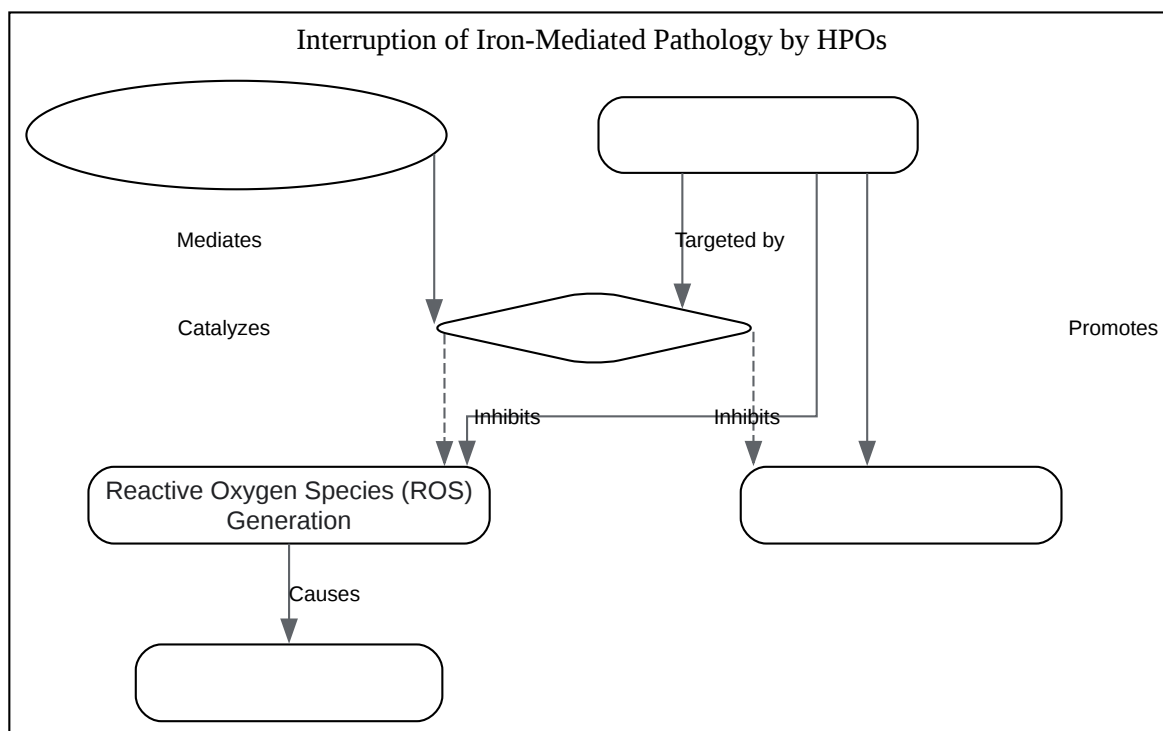
## Quantitative Data on 3-Hydroxypyridin-4-one Analogues

The following table summarizes key quantitative data for various 3-hydroxypyridin-4-one analogues, providing a comparative perspective on their iron-chelating properties.

Compound	log K <sub>1</sub> (Fe <sup>3+</sup> )	pFe <sup>3+</sup>	Notes	Reference
Novel Hexadentate HPO	33.61	30.37	A monomeric chelator incorporated into polymers.	[4]
5-Methoxy HPO	-	Lower than Deferiprone	The 5-substituent influences chelating properties.	[9]
Deferiprone (CP20)	-	~20.7	Clinically used oral iron chelator.	[14]
Diethyl-HPO (CP94)	-	-	Higher lipophilicity and chelating efficiency than Deferiprone in some studies.	[5]

## Signaling Pathways and Logical Relationships

The biological effects of 3-hydroxypyridin-4-ones are primarily a consequence of their direct interaction with iron, rather than modulation of specific signaling pathways in the classical sense. The key logical relationship is the interruption of iron-dependent pathological processes.



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## Contact

Address: 3281 E Guasti Rd

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